![molecular formula C8H16O2 B14467924 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66551-00-6](/img/structure/B14467924.png)
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a propan-2-yl group and an ethenyl group connected through an oxygen bridge, making it a unique structure within the ether family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of propan-2-ol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from propan-2-ol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
化学反応の分析
Types of Reactions
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of alcohols and other ether derivatives.
科学的研究の応用
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkage and functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
類似化合物との比較
Similar Compounds
Diisopropyl ether: Similar in structure but lacks the ethenyl group.
Ethyl vinyl ether: Contains an ethenyl group but differs in the alkyl group attached to the oxygen.
Propan-2-yl methyl ether: Similar alkyl group but different overall structure.
Uniqueness
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its combination of a propan-2-yl group and an ethenyl group connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
66551-00-6 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
2-(2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H16O2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
InChIキー |
KMZVODCTGQDGME-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC=COC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
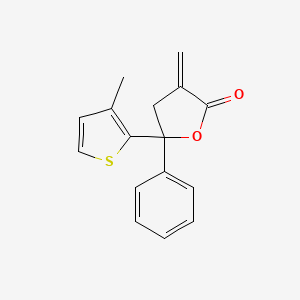

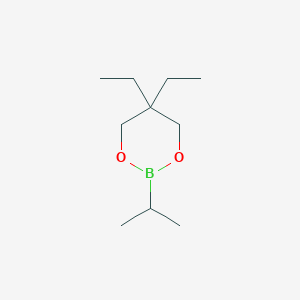
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
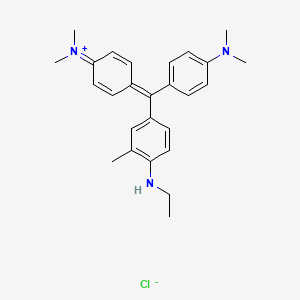
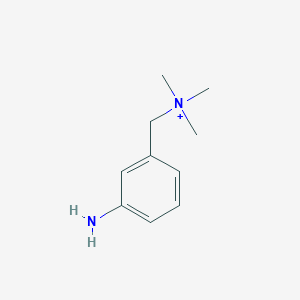
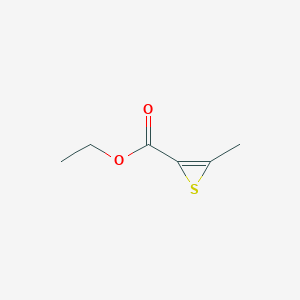
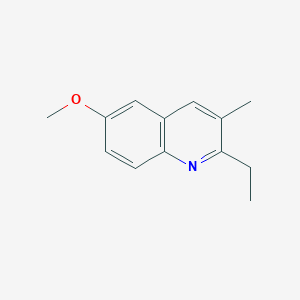
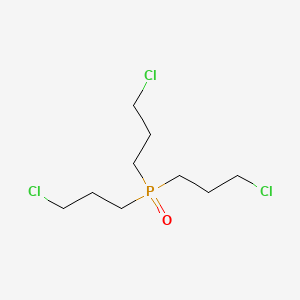
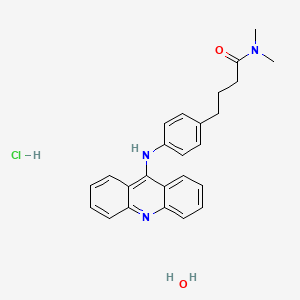
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
